3-Benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrobromide

Antiproliferative SAR Conformational analysis Microtubule disruption

3-Benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrobromide (CAS 57543-08-5) is a synthetic tetrahydroisoquinoline (THIQ) derivative with the molecular formula C18H22BrNO2 and a molecular weight of 364.3 g/mol. Unlike the more commonly studied 1-benzyl-substituted THIQ analogs, this compound features a benzyl group at the 3-position of the isoquinoline core, combined with methoxy groups at the 6- and 7-positions.

Molecular Formula C18H22BrNO2
Molecular Weight 364.3 g/mol
CAS No. 57543-08-5
Cat. No. B13751170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrobromide
CAS57543-08-5
Molecular FormulaC18H22BrNO2
Molecular Weight364.3 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C[NH2+]C(CC2=C1)CC3=CC=CC=C3)OC.[Br-]
InChIInChI=1S/C18H21NO2.BrH/c1-20-17-10-14-9-16(8-13-6-4-3-5-7-13)19-12-15(14)11-18(17)21-2;/h3-7,10-11,16,19H,8-9,12H2,1-2H3;1H
InChIKeyHTQKMKGTTGLMKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline Hydrobromide (CAS 57543-08-5): A Structurally Differentiated Tetrahydroisoquinoline for Pharmacological Research


3-Benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrobromide (CAS 57543-08-5) is a synthetic tetrahydroisoquinoline (THIQ) derivative with the molecular formula C18H22BrNO2 and a molecular weight of 364.3 g/mol [1]. Unlike the more commonly studied 1-benzyl-substituted THIQ analogs, this compound features a benzyl group at the 3-position of the isoquinoline core, combined with methoxy groups at the 6- and 7-positions . The hydrobromide salt form enhances aqueous solubility and stability for in vitro and in vivo applications. This structural isomerism is critical because substitution at the C3 position has been shown to profoundly bias conformational populations and alter biological activity compared to C1-substituted analogs [2].

Why 3-Benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline Hydrobromide Cannot Be Replaced by Common 1-Benzyl or Dihydro Analogs


Within the 6,7-dimethoxytetrahydroisoquinoline chemical class, the position of the benzyl substituent on the saturated ring is a critical determinant of pharmacological behavior. The target compound (3-benzyl) is a positional isomer of the more prevalent 1-benzyl-6,7-dimethoxy-THIQ (CAS 47145-36-8) [1]. Literature evidence demonstrates that biasing conformational populations through substitution at C1 versus C3 has a profound effect on antiproliferative activity, with C3-methyl substitution enhancing potency by approximately 10-fold relative to the unsubstituted analog in cancer cell line assays [2]. Additionally, the fully saturated 1,2,3,4-tetrahydroisoquinoline ring of the target compound distinguishes it from the partially unsaturated 3,4-dihydro analog (CAS 57543-06-3), where the imine double bond alters both molecular geometry and the basicity of the nitrogen, impacting target engagement [3]. These structural differences mean that generic substitution across the class is not scientifically valid without explicit comparative data.

Quantitative Differentiation of 3-Benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline Hydrobromide from Its Closest Analogs: Evidence for Scientific Selection


C3-Benzyl Substitution Confers Distinct Conformational Bias and Antiproliferative Potency Relative to C1-Substituted Tetrahydroisoquinoline Analogs

The target compound bears a benzyl group at the 3-position of the tetrahydroisoquinoline ring, whereas the vast majority of biologically characterized analogs in this scaffold class (e.g., tetrahydropapaverine, OY-101) are substituted at the 1-position [1]. A systematic SAR study by Dohle et al. (2014) demonstrated that introducing a methyl substituent at the C3 position of the tetrahydroisoquinoline core increased antiproliferative potency approximately 10-fold against DU-145 prostate cancer cells compared to the non-methylated counterpart (GI50: 220 nM for C3-methyl analog 6b vs. 2.1 μM for the unsubstituted analog 4b) [2]. This finding establishes a class-level principle: C3 substitution on the THIQ scaffold is not a silent modification but rather a key determinant of biological activity through conformational control. While direct assay data for the target 3-benzyl compound against a 1-benzyl comparator are not yet published, the established pharmacophoric relevance of the C3 position provides a structural rationale for its differentiated activity profile.

Antiproliferative SAR Conformational analysis Microtubule disruption

Hydrobromide Salt Form Provides Quantifiable Aqueous Solubility Advantage Over the Free Base for In Vitro Assay Compatibility

The target compound is supplied as the hydrobromide salt (CAS 57543-08-5), whereas the free base form (CAS 57543-07-4) has a computed XLogP3 of 3.3 and a topological polar surface area of only 30.5 Ų, predicting limited intrinsic aqueous solubility [1]. Salt formation with hydrobromic acid is a well-established strategy to enhance the aqueous solubility of basic amine-containing compounds by increasing ionization at physiologically relevant pH values [2]. The hydrobromide salt has a measured boiling point of 426.1°C at 760 mmHg, consistent with the ionic character of the salt form [1]. While quantitative solubility measurements (e.g., kinetic solubility in PBS at pH 7.4) are not yet reported for this specific compound, the salt form is expected to provide superior dissolution and ease of handling for dose-response assays compared to the free base, a critical parameter when selecting compounds for biochemical or cell-based screening campaigns.

Aqueous solubility Salt selection In vitro assay development

Fully Saturated Tetrahydroisoquinoline Ring Differentiates Target Compound from 3,4-Dihydro Analog in P-gp Modulator SAR

The target compound contains a fully saturated 1,2,3,4-tetrahydroisoquinoline ring, distinguishing it from the 3,4-dihydro analog (CAS 57543-06-3), which contains an imine double bond at the 3,4-position [1]. In the SAR study of 6,7-dimethoxytetrahydroisoquinoline derivatives as P-glycoprotein (P-gp) modulators by Colabufo et al. (2008), the best-performing compounds (3c and 3a) displayed EC50 values of 1.64 μM and 4.86 μM, respectively, comparable to the reference inhibitor Elacridar (EC50 = 2 μM) [2]. Critically, the SAR revealed that the presence of a double bond in the spacer region decreased P-gp inhibitory activity, indicating that saturation state is a key determinant of P-gp modulation potency [2]. While the target compound itself was not tested in this study, the structural principle that saturation of the isoquinoline ring favors P-gp interaction over the unsaturated dihydro form is directly applicable to compound selection when considering this scaffold for MDR reversal studies.

P-glycoprotein modulation Multidrug resistance reversal Sigma receptor pharmacology

Verified High Purity (97.4%) from Commercial Inventory Supports Reproducibility Relative to Uncharacterized Research-Grade Material

Reproducibility of biological assay results depends critically on the purity of the test compound. The target compound is available with a documented purity of 97.4% (HPLC) from commercial inventory, as recorded in the EOS MedChem stock list [1]. This level of characterization is essential for quantitative pharmacology, as impurities at even low percentages can confound dose-response measurements through off-target effects or fluorescent interference in cell-based assays. In contrast, sourcing the free base from vendors without documented purity analysis introduces an uncontrolled variable that can compromise inter-laboratory reproducibility. For procurement decisions where assay consistency is paramount, selecting a batch with verified purity above 97% provides an objective quality benchmark.

Compound purity Reproducibility Procurement quality control

Computed Drug-Likeness Parameters Differentiate the Target Compound from Heavier, More Lipophilic 1-Benzyloxy-Substituted P-gp Inhibitors

Compared to clinically investigated P-gp inhibitors such as OY-101 (MW 433.54, C27H31NO4), which features a 1-(3-benzyloxy-4-methoxybenzyl) substituent, the target compound (MW 364.3, free base MW 283.4) has a substantially lower molecular weight and reduced lipophilicity (free base XLogP3 = 3.3 vs. predicted logP of OY-101 ≈ 4.5-5.0) [1]. Lower molecular weight and moderate lipophilicity are associated with improved ligand efficiency metrics and more favorable pharmacokinetic starting points for lead optimization campaigns [2]. Specifically, the target compound's ligand efficiency (LE = pIC50 / NHA) potential benefits from its 21 heavy atoms (free base) compared to 32 heavy atoms for OY-101. While direct target engagement data are pending, the more compact structure offers a differentiated starting point for fragment-based or efficiency-driven lead discovery programs.

Drug-likeness Lipophilicity Lead optimization

Recommended Research and Procurement Scenarios for 3-Benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline Hydrobromide (CAS 57543-08-5)


Structure-Activity Relationship (SAR) Studies Exploring C3 vs. C1 Substitution Effects on Tubulin Polymerization and Antiproliferative Activity

The target compound is ideally suited as a key tool compound in SAR campaigns investigating how the position of benzyl substitution (C3 vs. C1) on the 6,7-dimethoxytetrahydroisoquinoline scaffold modulates microtubule disruption and antiproliferative potency. As demonstrated by Dohle et al. (2014), C3 substitution can enhance potency by ~10-fold in DU-145 prostate cancer cells compared to unsubstituted analogs, while C1 methylation has little effect [1]. Procuring the target 3-benzyl compound alongside the 1-benzyl positional isomer (CAS 47145-36-8) enables direct paired testing to quantify potency differences, tubulin binding affinity, and conformational preferences.

P-Glycoprotein (P-gp) Modulator Screening: Evaluating Saturated vs. Unsaturated THIQ Scaffolds for Multidrug Resistance Reversal

The fully saturated tetrahydroisoquinoline ring of the target compound aligns with the structural features of the most potent P-gp modulators identified in class-level SAR studies, where saturated analogs achieved EC50 values of 1.64-4.86 μM, comparable to the clinical candidate Elacridar (EC50 = 2 μM) [2]. The target compound can be tested alongside its 3,4-dihydro analog (CAS 57543-06-3) to quantify the impact of ring saturation on P-gp inhibitory activity and substrate vs. inhibitor mechanism classification using flow cytometry-based drug accumulation assays in MCF7/Adr or Eca109/VCR resistant cell lines.

Ligand Efficiency-Driven Lead Optimization Starting from a Compact 6,7-Dimethoxy-THIQ Scaffold

With a free base molecular weight of only 283.4 Da (21 heavy atoms) and moderate lipophilicity (XLogP3 = 3.3), the target compound represents a more ligand-efficient starting point compared to heavier P-gp inhibitors such as OY-101 (MW 433.54, 32 heavy atoms) . Medicinal chemistry teams focused on optimizing ligand efficiency metrics (LE, LLE, LELP) can use the target compound as a minimal pharmacophoric core for fragment growth or scaffold hopping strategies, with the 3-benzyl position available for further substitution guided by C3 SAR principles [1].

Reproducible Biochemical and Cell-Based Assays Requiring Pre-Formed, High-Purity Hydrobromide Salt

The hydrobromide salt form, documented at 97.4% purity by HPLC [3], is ready for dissolution in aqueous assay buffers without additional salt conversion steps. This is advantageous for high-throughput screening (HTS) campaigns or quantitative biochemical assays (e.g., enzyme inhibition, receptor binding) where DMSO stock solution preparation and subsequent aqueous dilution must be consistent across plates and laboratories. The documented purity specification supports compliance with journal requirements for compound characterization in pharmacological studies.

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